molecular formula C17H17NO2 B4993344 1-phenyl-2-propan-2-yl-2H-3,1-benzoxazin-4-one

1-phenyl-2-propan-2-yl-2H-3,1-benzoxazin-4-one

Cat. No.: B4993344
M. Wt: 267.32 g/mol
InChI Key: SDVUMDWTFVMDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-2-propan-2-yl-2H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-propan-2-yl-2H-3,1-benzoxazin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with acetophenone derivatives in the presence of a suitable catalyst can lead to the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-propan-2-yl-2H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

1-phenyl-2-propan-2-yl-2H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-phenyl-2-propan-2-yl-2H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-2-propanone: A related compound with a similar structure but different functional groups.

    2H-1,3-benzoxazine: Another benzoxazine derivative with distinct properties.

Uniqueness

1-phenyl-2-propan-2-yl-2H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both phenyl and propan-2-yl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-phenyl-2-propan-2-yl-2H-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12(2)16-18(13-8-4-3-5-9-13)15-11-7-6-10-14(15)17(19)20-16/h3-12,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVUMDWTFVMDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.